Dispiro(2.0.2.6)dodeca-1,5-diene
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Overview
Description
Dispiro(2.0.2.6)dodeca-1,5-diene is an organic compound with the molecular formula C12H16. It is characterized by its unique structure, which includes two spiro-connected cyclohexane rings and a diene system. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.6)dodeca-1,5-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated spiro compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Research into its potential as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Dispiro(2.0.2.5)dodeca-1,5-diene
- Dispiro(2.0.2.7)dodeca-1,5-diene
Comparison
Dispiro(2.0.2.6)dodeca-1,5-diene is unique due to its specific spirocyclic structure and the positioning of the diene system. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for studying spirocyclic chemistry.
Properties
CAS No. |
64371-17-1 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
dispiro[2.0.24.63]dodeca-1,5-diene |
InChI |
InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2 |
InChI Key |
WNUNWMHZBCIDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C=C2)C3(CC1)C=C3 |
Origin of Product |
United States |
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